

A Technical Guide to Z-DL-Asn-OH: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-DL-Asn-OH**

Cat. No.: **B612889**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of N- α -Benzylcarbamoyl-DL-asparagine (**Z-DL-Asn-OH**). Intended for researchers, scientists, and professionals in drug development, this document details the fundamental characteristics of this compound, outlines a typical synthesis protocol, and illustrates its primary role in synthetic chemistry.

Core Chemical Properties and Structure

Z-DL-Asn-OH is a synthetic, protected amino acid derivative. The benzyl carbamate ("Z") group serves as a crucial protecting group for the α -amino functionality of DL-asparagine, preventing unwanted side reactions during chemical synthesis, particularly in the field of peptide chemistry. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers.

Structural Information

The chemical structure of **Z-DL-Asn-OH** features a benzyl carbamate moiety attached to the nitrogen atom of the amino acid asparagine.

Molecular Structure:

Caption: Chemical structure of **Z-DL-Asn-OH**.

Physicochemical Data

A summary of the key quantitative data for **Z-DL-Asn-OH** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	29880-22-6	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₅	[1]
Molecular Weight	266.25 g/mol	[1] [5] [6]
Appearance	White to off-white powder	[7]
Melting Point	165 °C	[3] [7]
Boiling Point	580.6 ± 50.0 °C (Predicted)	[3] [7]
Density	1.355 ± 0.06 g/cm ³ (Predicted)	[7]
Solubility	Almost transparent in hot water	[7]
pKa	3.77 ± 0.10 (Predicted)	[7]

Experimental Protocols

The primary application of **Z-DL-Asn-OH** is as a building block in peptide synthesis. Below is a representative protocol for its synthesis, adapted from procedures for the L-isomer.[\[8\]](#)

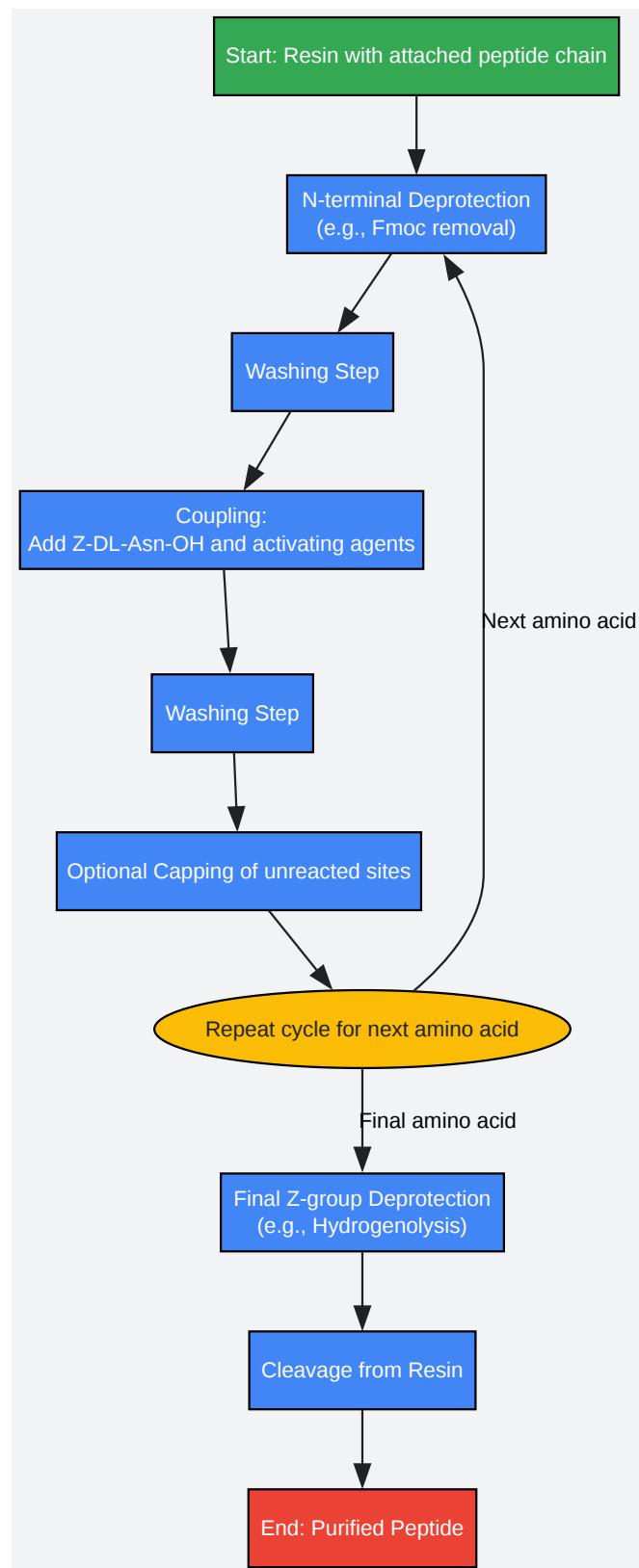
Synthesis of N- α -Benzylloxycarbonyl-DL-asparagine

Materials:

- DL-Asparagine
- Sodium Carbonate (Na₂CO₃)
- Benzyl Chloroformate (Cbz-Cl)
- 1,4-Dioxane
- Hydrochloric Acid (HCl, 2N aqueous solution)

- Diethyl Ether
- Water

Procedure:


- Dissolve DL-asparagine in a 10% aqueous solution of sodium carbonate at 0 °C.
- To this solution, add 1,4-dioxane followed by the dropwise addition of benzyl chloroformate.
- The reaction mixture is stirred overnight at room temperature.
- Following the stirring, the mixture is poured into water and extracted three times with diethyl ether to remove organic impurities.
- The aqueous phase is then acidified with a 2N HCl aqueous solution until a white precipitate forms.
- The precipitate, **Z-DL-Asn-OH**, is collected by filtration.
- The collected solid is washed thoroughly with diethyl ether to yield the final product.

Applications in Peptide Synthesis

Z-DL-Asn-OH is a valuable reagent in solution-phase and solid-phase peptide synthesis (SPPS). The "Z" protecting group is stable under the basic conditions often used for the removal of Fmoc groups, offering orthogonality in synthetic strategies.^[9] It is typically removed under reductive conditions, such as catalytic hydrogenation.^[10]

General Workflow for Peptide Synthesis using Z-DL-Asn-OH

The following diagram illustrates a generalized workflow for the incorporation of a Z-protected amino acid, such as **Z-DL-Asn-OH**, into a growing peptide chain during solid-phase peptide synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating **Z-DL-Asn-OH**.

Biological and Other Applications

While the primary utility of **Z-DL-Asn-OH** lies in synthetic chemistry, it is also used in various research contexts. It can serve as an intermediate in the synthesis of more complex molecules and has been investigated for its potential use in pharmaceutical research.^[7] Additionally, as a derivative of a naturally occurring amino acid, it finds application in the synthesis of food additives.^[7]

Safety Information

Z-DL-Asn-OH should be handled with appropriate laboratory safety precautions. It may cause irritation to the skin, eyes, and respiratory tract.^[7] It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Z-DL-ASPARAGINE | 29880-22-6 [chemicalbook.com]
- 2. 29880-22-6 | CAS DataBase [m.chemicalbook.com]
- 3. Z-DL-ASPARAGINE CAS#: 29880-22-6 [amp.chemicalbook.com]
- 4. Cbz-DL-Asn-OH | 29880-22-6 [sigmaaldrich.com]
- 5. Z-Asn-OH 99 2304-96-3 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. N-Benzoyloxycarbonyl-L-asparagine | 2304-96-3 [chemicalbook.com]

- 9. [benchchem.com](#) [benchchem.com]
- 10. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Z-DL-Asn-OH: Chemical Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612889#z-dl-asn-oh-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com